

The Potent Activity of MMV688845 Against Mycobacterium abscessus: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	MMV688845	
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Introduction

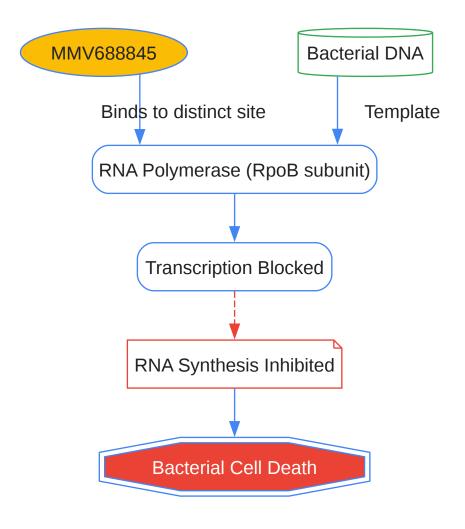
Mycobacterium abscessus is an emerging opportunistic pathogen, notorious for its intrinsic resistance to a broad range of antibiotics, posing a significant challenge in clinical settings, particularly for patients with cystic fibrosis and other chronic lung diseases. The quest for novel therapeutics has led to the investigation of various compound libraries, from which the synthetic phenylalanine amide **MMV688845** has emerged as a promising candidate. This technical guide provides an in-depth analysis of the in vitro activity of **MMV688845** against M. abscessus, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation.

Mechanism of Action: Targeting RNA Polymerase

MMV688845 exerts its bactericidal effect by targeting the β -subunit of the RNA polymerase (RpoB), a crucial enzyme for bacterial transcription and survival.[1][2][3] This mechanism is distinct from that of rifamycins, a class of antibiotics that also targets RpoB but at a different binding site.[1][2][3] The specificity of **MMV688845** for a novel binding site on RpoB is a significant advantage, as it circumvents the common resistance mechanisms that render rifamycins ineffective against M. abscessus.[1][4]



The identification of RpoB as the target of **MMV688845** in M. abscessus was confirmed through the analysis of spontaneous resistant mutants.[1][2] These resistant strains invariably harbored mutations in the rpoB gene, providing strong evidence for the direct interaction between the compound and the RNA polymerase subunit.



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Mechanism of Action of MMV688845 in M. abscessus.

Quantitative Efficacy

The in vitro potency of **MMV688845** has been quantified through various microbiological assays, demonstrating its broad activity against the M. abscessus complex, including clinical isolates. The key metrics for its efficacy are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

In Vitro Activity Data



Strain/Condition	MIC ₉₀ (µM)	МВС90 (µМ)	Notes
M. abscessus ATCC 19977	7.5	15 (2x MIC)	Reference strain.[3]
Intracellular (THP-1 macrophages)	16	≤16 (1x MIC)	Demonstrates activity against intracellular bacteria.[3][5]
Various clinical isolates	-	-	Active against all three subspecies (abscessus, massiliense, bolletii) and a range of clinical isolates.[3]

Synergistic and Additive Interactions

Combination therapy is a cornerstone of treating mycobacterial infections. **MMV688845** has been shown to have favorable interactions with existing anti-M. abscessus antibiotics.

Combination with MMV688845	Interaction Type
Macrolides (e.g., Clarithromycin)	Synergy.[1][2]
Other anti-M. abscessus antibiotics	Additivity.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the activity of **MMV688845** against M. abscessus.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of MMV688845 is determined using the broth microdilution method in 96-well plates.

 Bacterial Culture Preparation: M. abscessus is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.

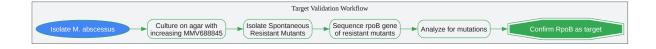


- Compound Dilution: MMV688845 is serially diluted in the 96-well plates to achieve a range of concentrations.
- Inoculation: The bacterial culture is diluted to a final concentration of 5 x 10⁵ CFU/mL and added to each well containing the compound dilutions.
- Incubation: Plates are incubated at 37°C for 3-5 days.
- MIC Reading: The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.

Macrophage Infection Model

This assay assesses the activity of MMV688845 against intracellular M. abscessus.

- Cell Culture: Human monocytic THP-1 cells are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
- Infection: Differentiated macrophages are infected with M. abscessus at a specified multiplicity of infection (MOI).
- Compound Addition: After allowing for phagocytosis, extracellular bacteria are removed, and media containing serial dilutions of MMV688845 is added.
- Incubation: Infected cells are incubated for a defined period (e.g., 72 hours).
- Quantification of Intracellular Bacteria: Macrophages are lysed, and the intracellular bacterial load is determined by plating serial dilutions of the lysate on Middlebrook 7H11 agar plates and counting colony-forming units (CFU).



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- To cite this document: BenchChem. [The Potent Activity of MMV688845 Against Mycobacterium abscessus: A Technical Overview]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b10779191#mmv688845-activity-against-mycobacterium-abscessus]

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